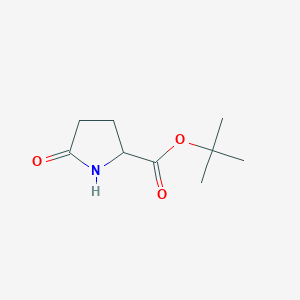

Tert-butyl 5-oxopyrrolidine-2-carboxylate

Description

Significance of 5-Oxopyrrolidine-2-carboxylate Derivatives in Organic Synthesis and Medicinal Chemistry

Derivatives of 5-oxopyrrolidine-2-carboxylate, such as tert-butyl 5-oxopyrrolidine-2-carboxylate, are highly valued scaffolds in both organic synthesis and medicinal chemistry. Their rigid cyclic structure and multiple functional groups—a lactam, a carboxylic acid derivative, and a stereocenter—offer a versatile platform for chemical modification. researchgate.net

In organic synthesis , these derivatives serve as crucial chiral building blocks for the asymmetric synthesis of a wide array of complex molecules. acs.orgsmolecule.com The pyrrolidinone core can be strategically opened or modified to create various acyclic and heterocyclic structures with controlled stereochemistry. For instance, they are precursors for the synthesis of substituted prolines and other amino acid analogues, which are integral components of peptidomimetics and other biologically active compounds. researchgate.net The tert-butyl ester group in this compound provides a bulky protecting group for the carboxylic acid functionality, allowing for selective reactions at other positions of the molecule. cymitquimica.com

In medicinal chemistry , the 5-oxopyrrolidine-2-carboxylate framework is a recurring motif in a number of biologically active compounds. Derivatives have been investigated for a wide range of therapeutic applications, including as nootropics (memory enhancers), anticonvulsants, and anti-inflammatory agents. acs.orgnih.gov This structural motif is also found in inhibitors of various enzymes, making it a valuable template for drug design. google.comresearchgate.net For example, derivatives of pyroglutamic acid have been explored as inhibitors of fibroblast activation protein (FAP), a target for cancer therapy. clockss.org The constrained conformation of the pyrrolidinone ring can lead to enhanced binding affinity and selectivity for biological targets. clockss.org

| Application Area | Significance of 5-Oxopyrrolidine-2-carboxylate Derivatives |

| Organic Synthesis | Chiral building blocks for asymmetric synthesis, precursors to substituted prolines and amino acids. acs.orgsmolecule.comresearchgate.net |

| Medicinal Chemistry | Core scaffold for bioactive molecules, including nootropics, anticonvulsants, and enzyme inhibitors. acs.orgnih.govclockss.org |

| Drug Discovery | Template for the design of peptidomimetics and other therapeutic agents. researchgate.net |

Stereochemical Considerations in the Synthesis and Application of this compound

The stereochemistry of this compound is a critical determinant of its utility in both synthesis and biological applications. The molecule possesses a chiral center at the 2-position of the pyrrolidinone ring, leading to the existence of two enantiomers: (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate and (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate. smolecule.comaksci.com The absolute configuration of this stereocenter dictates the three-dimensional arrangement of the substituents, which in turn profoundly influences the molecule's reactivity and its interactions with other chiral molecules, such as enzymes and receptors.

In asymmetric synthesis , the use of an enantiomerically pure form of this compound is paramount for controlling the stereochemical outcome of a reaction sequence. researchgate.net As a chiral starting material, it allows for the transfer of its stereochemical information to the newly formed products, a fundamental strategy in the synthesis of enantiopure pharmaceuticals and natural products. The stereocenter directs the approach of reagents, leading to the preferential formation of one diastereomer over another in subsequent chemical transformations.

In the context of medicinal chemistry and drug design , the stereochemistry of a molecule is often the deciding factor for its biological activity. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other may be inactive or even produce undesirable side effects. Therefore, the ability to synthesize stereochemically pure compounds using building blocks like (S)- or (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate is essential for the development of safe and effective drugs. soton.ac.uk The specific spatial orientation of the functional groups in a single enantiomer is what allows for a precise fit into the binding site of a biological target, leading to a desired therapeutic effect. soton.ac.uk

| Aspect | Importance of Stereochemistry |

| Asymmetric Synthesis | Controls the stereochemical outcome of reactions, enabling the synthesis of enantiopure compounds. researchgate.net |

| Reactivity | The chiral center directs the approach of reagents, influencing diastereoselectivity. |

| Medicinal Chemistry | Differentiates the pharmacological and toxicological profiles of enantiomers. |

| Drug-Receptor Interactions | Ensures a precise three-dimensional fit with the biological target for therapeutic efficacy. soton.ac.uk |

Properties

IUPAC Name |

tert-butyl 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-12-5 | |

| Record name | 5-Oxoproline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-oxo-DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 5 Oxopyrrolidine 2 Carboxylate and Its Analogues

Enantioselective Synthesis Strategies for (S)-Tert-butyl 5-oxopyrrolidine-2-carboxylate

The (S)-enantiomer is the most commonly utilized form, largely due to the availability of its natural precursor, L-pyroglutamic acid.

The most direct and common route to (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is the esterification of commercially available L-pyroglutamic acid. nih.gov This approach preserves the inherent stereochemistry of the starting material. A frequently employed method involves the reaction of L-pyroglutamic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid. This process directly yields the desired tert-butyl ester in good yields. nih.gov For instance, one reported synthesis using this method achieved a 70% yield of the product. nih.gov

The seemingly straightforward esterification and subsequent protection of the lactam nitrogen require careful optimization to maximize yield and minimize side products.

Esterification: Direct esterification of pyroglutamic acid can be challenging, with some methods resulting in low yields or the formation of dimeric byproducts like diketopiperazines. researchgate.net An alternative to the use of tert-butyl acetate and a strong acid is the reaction with tert-butyl bromide, which has been shown to produce the tert-butyl ester in quantitative yield under specific conditions. researchgate.net

Protecting Group Strategies: For many multi-step syntheses, the lactam nitrogen must be protected, typically with a tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is generally accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The choice of catalyst and solvent system is critical for achieving high efficiency. While systems using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) are effective, with yields reported between 72% and 100%, DMAP is highly toxic. researchgate.net Greener and safer alternatives have been developed. One such optimized method employs N-methylimidazole as the catalyst in tert-butanol, which drives the reaction to full conversion and provides the N-Boc protected product, (S)-1-(tert-butyl) 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, in 94% yield without the need for chromatographic purification. researchgate.net Another reported Boc-protection of the pre-formed tert-butyl ester yielded the N-Boc derivative in 87% yield. nih.gov

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | L-Pyroglutamic acid, tert-butyl acetate, perchloric acid | (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate | 70% | nih.gov |

| N-Boc Protection | (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, Boc₂O, DMAP, Et₃N, MeCN | (S)-1-(tert-Butyl) 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | 72-100% | researchgate.net |

| N-Boc Protection (Optimized) | (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, Boc₂O, N-methylimidazole, tert-butanol | (S)-1-(tert-Butyl) 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | 94% | researchgate.net |

While derivatization from the chiral pool is most common, enantioselective synthesis from achiral precursors represents a more flexible approach. This often involves either a chiral auxiliary, which is temporarily attached to the molecule to direct a stereoselective reaction, or an asymmetric catalyst that creates a chiral environment for the reaction.

Although a direct asymmetric catalytic synthesis for tert-butyl 5-oxopyrrolidine-2-carboxylate is not widely reported, the principles of organocatalysis have been applied to synthesize structurally related chiral compounds. For example, the asymmetric Mannich reaction, catalyzed by the chiral amino acid (S)-proline, can be used to construct chiral β-amino carbonyl compounds, which are precursors to other complex heterocyclic structures. orgsyn.org This demonstrates the potential for using small organic molecules as catalysts to induce enantioselectivity in the formation of precursors to the target molecule.

Synthesis of (R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate and Stereochemical Inversion Methods

Access to the (R)-enantiomer is crucial for developing stereochemically diverse libraries of compounds. This can be achieved either by starting from D-pyroglutamic acid, the enantiomer of the natural precursor, or by inverting the stereocenter of the more readily available (S)-enantiomer.

A powerful technique for stereochemical inversion of alcohols is the Mitsunobu reaction. wikipedia.orgatlanchimpharma.com This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups, including esters, with a clean inversion of the stereocenter. organic-chemistry.orgnih.gov The reaction typically involves the alcohol, a nucleophile (like a carboxylic acid), triphenylphosphine, and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). wikipedia.orgyoutube.com In the context of synthesizing the (R)-pyrrolidinone, one could envision a synthetic route starting from a derivative of (S)-4-hydroxyproline. The hydroxyl group, which has a defined stereochemistry, could be inverted using the Mitsunobu protocol. Subsequent manipulation of the functional groups would then lead to the desired (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate. This strategy of inverting a stereocenter via the Mitsunobu reaction is a well-established tool in the synthesis of complex natural products and other chiral molecules. nih.govresearchgate.net

Multi-Step Synthesis of Complex Derivatives

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is a valuable intermediate for further synthetic transformations, allowing for the construction of more complex and substituted pyrrolidinone analogues.

The α-position to the lactam carbonyl (C4) is amenable to functionalization through enolate chemistry. For this to be effective, the lactam nitrogen must first be protected, for example with a Boc group. The protected pyroglutamate (B8496135) ester can then be treated with a strong, non-nucleophilic base to selectively generate the corresponding enolate.

A reported example that illustrates this principle is the α-methylenation of (S)-1-(tert-butyl) 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. nih.gov In this procedure, the starting material is treated with lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature (-78 °C) to form the enolate. The subsequent reaction of this enolate with an electrophile introduces a new substituent at the C4 position. nih.gov While this specific example leads to a γ-methyleneglutamic acid derivative, the same methodology can be applied for α-allylation by using an allyl halide (e.g., allyl bromide) as the electrophile. This reaction pathway opens access to a wide range of C4-substituted pyrrolidinone derivatives, which are valuable for structure-activity relationship studies in drug discovery.

Hosomi-Sakurai Reactions in Stereocontrolled Synthesis

A key variation is the aza-Hosomi-Sakurai reaction, which facilitates a one-step synthesis of N-protected homoallylamines by reacting an allylsilane with an aldehyde and a carbamate (B1207046) or sulfonamide. nih.gov These resulting homoallylamines can be readily converted into N-heterocyclic rings, including the pyrrolidine (B122466) core. nih.gov The stereochemical outcome of the reaction is often highly dependent on the substituents present on the substrates, allowing for a high degree of control under mild conditions. nih.gov This makes the Hosomi-Sakurai reaction a valuable tool for the asymmetric synthesis of complex molecules containing the pyrrolidine motif found in this compound analogues.

Ruthenium-Catalyzed Ring-Closing Metathesis in Pyrrolidine Ring Systems

Ruthenium-catalyzed ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures. uwindsor.ca This reaction employs well-defined ruthenium catalysts, such as Grubbs' catalysts, which are known for their remarkable functional group tolerance and stability towards air and moisture compared to earlier Group 6 metal catalysts. uwindsor.ca RCM is an entropically favored process that involves the intramolecular reaction of a diene to form a cycloalkene and a volatile small molecule, such as ethylene. uwindsor.ca

In the context of pyrrolidine synthesis, RCM provides a direct route to the core ring system. A suitably designed acyclic precursor containing two terminal olefins, derived from a pyroglutamate starting material, can be cyclized efficiently using a ruthenium catalyst. This strategy has been successfully applied to the synthesis of various pyrrolidine and piperidine-containing natural products and analogues. researchgate.netnih.gov The choice of catalyst generation (e.g., first, second, or third-generation Grubbs' catalysts) can influence reaction kinetics and efficiency, particularly with sterically hindered or electronically demanding substrates. nih.gov The RCM approach is a key step in the concise and stereoselective synthesis of substituted pyrrolidines. researchgate.net

Application of Combinatorial Solution-Phase Synthesis for Pyrrolidine Carboxamide Libraries

Combinatorial chemistry, particularly through solution-phase synthesis, offers a powerful platform for the rapid generation of large libraries of related compounds for discovery research. nih.govnih.gov This approach allows for the systematic variation of different parts of a core molecular scaffold, creating a diverse set of molecules from a common intermediate. nih.gov For the this compound scaffold, a library of pyrrolidine carboxamides can be constructed to explore structure-activity relationships. The synthesis is designed with multiple points of diversity, which can be introduced by using varied building blocks at different stages of the synthetic sequence. nih.govnih.gov

Preparation of Key Amino-Oxopyrrolidine Intermediates

To generate a carboxamide library from the this compound core, a key synthetic transformation is required to introduce a reactive handle for diversification. A common strategy involves the conversion of the C5-oxo group into an amino functionality. This creates a key amino-oxopyrrolidine intermediate. This transformation can typically be achieved through a two-step process: first, reductive amination of the ketone, or second, reduction of the ketone to a hydroxyl group followed by its conversion to an azide (B81097) and subsequent reduction to the primary amine. This key intermediate, possessing a free amino group, can then be coupled with a diverse library of carboxylic acids to generate the final pyrrolidine carboxamide library.

Acylation and Amidation Coupling Reagents and Conditions

The formation of the amide bond is the critical step in assembling the pyrrolidine carboxamide library. This reaction requires the activation of a carboxylic acid to facilitate its coupling with an amine. iris-biotech.de A wide array of coupling reagents has been developed to promote this transformation efficiently while minimizing side reactions, particularly racemization at the α-carbon of amino acid substrates. iris-biotech.dearkat-usa.org

These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.depeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. arkat-usa.org The choice of reagent and reaction conditions depends on the specific substrates being coupled. For instance, HBTU and TBTU are highly efficient and lead to rapid reaction times. peptide.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Acronym | Full Name | Category | Typical Application/Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | One of the original coupling reagents; forms an insoluble urea (B33335) byproduct. iris-biotech.depeptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Similar to DCC, but its urea byproduct is more soluble in organic solvents. arkat-usa.org |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide | Water-soluble carbodiimide, allowing for easy workup. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Uronium/Aminium Salt | Very efficient and fast; low racemization when used with HOBt. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium/Aminium Salt | Similar in reactivity to HBTU. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly reactive reagent, considered a standard for difficult couplings. iris-biotech.de |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Widely used for both solution-phase and solid-phase peptide synthesis. arkat-usa.org |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Especially effective for hindered couplings and cyclization reactions. peptide.com |

Radical Decarboxylation-Oxidation in Amino Acid Transformations involving Pyroglutamate Motifs

Radical-based transformations provide unique pathways for modifying amino acid structures. A tandem radical decarboxylation-oxidation of α-amino acids offers a mild and efficient method for generating N-acyliminium ions. nih.gov This process can be initiated by treating an amino acid derivative with reagents like iodosylbenzene and iodine. nih.gov The reaction proceeds through a carboxyl radical, which loses carbon dioxide to form a carbon-centered radical. This radical is then oxidized to a stabilized N-acyliminium ion. nih.gov

This reactive intermediate can be trapped by various nucleophiles, allowing for the introduction of new substituents at the C2 position of the pyrrolidine ring. nih.gov This methodology has been successfully applied to the synthesis of 2-substituted pyrrolidines by trapping the N-acyliminium ion with carbon, oxygen, or nitrogen nucleophiles. nih.gov Applying this strategy to pyroglutamate derivatives enables the transformation of the C2-carboxylate of this compound into other functional groups, providing a powerful tool for creating structural diversity. Furthermore, direct decarboxylation of pyroglutamic acid to 2-pyrrolidone has been achieved using palladium catalysts at high temperatures. researchgate.net

Tert Butyl 5 Oxopyrrolidine 2 Carboxylate As a Pivotal Chiral Building Block

Utility in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, serves as a crucial chiral precursor in the synthesis of complex pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net The inherent chirality and rigid cyclic structure of this building block make it an ideal starting material for creating stereochemically defined molecules. ACE inhibitors are a class of medications used primarily to treat hypertension and heart failure. researchgate.net The precise three-dimensional arrangement of atoms in these drugs is critical for their efficacy, making stereoselective synthesis a paramount challenge in their production.

Stereoselective Incorporation into Trandolapril and Related Compounds

Trandolapril is a potent, non-sulfhydryl ACE inhibitor whose complex structure contains five chiral centers. researchgate.netrsc.org A significant challenge in its synthesis is the stereoselective preparation of its key bicyclic amino acid core. acs.org Research has demonstrated that derivatives of (S)-pyroglutamic acid are highly effective starting materials for this purpose. nih.gov The synthesis leverages the fixed stereochemistry of the pyroglutamate (B8496135) scaffold to control the formation of new chiral centers.

A key step involves the stereoselective synthesis of the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid intermediate, which constitutes the backbone of Trandolapril. rsc.orgacs.org By starting with a pyroglutamic acid derivative like this compound, chemists can construct the fused ring system with the correct trans-stereochemistry required for biological activity. This approach avoids the difficult resolution of racemic mixtures, leading to a more efficient and effective process. researchgate.net The synthetic value of these proline-derived building blocks with unsaturated side chains has been highlighted as a significant advancement in the field. acs.org

Design and Synthesis of Octahydroindole Building Blocks

The synthesis of the trans-octahydro-1H-indole-2-carboxylic acid building block is the most formidable task in producing Trandolapril. acs.org The process begins with the chiral pool material, (S)-pyroglutamic acid. Through a series of chemical transformations, the five-membered pyroglutamate ring is elaborated and fused with a six-membered ring to form the octahydroindole core.

The general strategy involves several key transformations:

Activation of the pyroglutamate: The carboxylic acid group is typically esterified, for instance as a tert-butyl ester, to protect it and enhance solubility in organic solvents.

Side-chain elaboration: A side chain is introduced at the 4-position of the pyrrolidine (B122466) ring, which will ultimately form part of the new six-membered ring.

Ring-closing metathesis (RCM): This powerful reaction is often used to form the bicyclic indole (B1671886) structure.

Reduction and deprotection: The final steps typically involve reduction of the lactam and any double bonds, followed by deprotection of the carboxylic acid and amine groups to yield the target building block.

This method provides a reliable and stereocontrolled route to the crucial octahydroindole intermediate, which is then coupled with another chiral fragment, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, to complete the synthesis of Trandolapril. researchgate.net

Application in the Construction of β-Turn Mimetics and Peptidomimetics

The rigid, cyclic nature of this compound makes it an excellent scaffold for constructing peptidomimetics, particularly those designed to mimic β-turns. β-turns are common secondary structures in proteins where the polypeptide chain reverses its direction. nih.gov They are critical for protein folding and function, often serving as recognition sites in biological interactions. nih.gov By creating small molecules that mimic these turns, scientists can develop drugs that modulate protein-protein interactions. nih.gov

Electrophilic Amination of Enantiomerically Pure Pyroglutamic Acid Derivatives

The synthesis of peptidomimetics and unnatural amino acids often requires the introduction of nitrogen atoms at specific positions with controlled stereochemistry. Electrophilic amination is a key method for forming new carbon-nitrogen bonds adjacent to a carbonyl group. nih.gov Starting with enantiomerically pure pyroglutamic acid derivatives, such as this compound, ensures that the original stereocenter is preserved throughout the synthesis.

The process typically involves generating an enolate from the pyroglutamate derivative, which then reacts with an electrophilic nitrogen source, like an azodicarboxylate. This reaction allows for the stereoselective installation of a new amino group, leading to the formation of α-amino acid derivatives that can be incorporated into peptide chains or used as building blocks for more complex peptidomimetics. nih.gov This methodology is crucial for creating conformationally constrained analogues of amino acids like lysine (B10760008) and ornithine from a pyroglutamic acid precursor. rsc.org

Structural Analysis of β-Turn Mimetic Conformations

Once synthesized, it is essential to confirm that the peptidomimetic adopts the desired β-turn conformation. Various analytical techniques are employed for this structural analysis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with specific techniques like Nuclear Overhauser Effect (NOE) experiments providing through-space distance information between protons, which helps to define the molecule's three-dimensional shape. nih.gov

Infrared (IR) spectroscopy can indicate the presence of intramolecular hydrogen bonds, a key feature of a stable β-turn. acs.orgnih.gov In addition to experimental methods, computational modeling and DFT (Density Functional Theory) calculations are used to predict and confirm the lowest energy conformations of the molecule, providing further evidence for the intended β-turn structure. nih.gov These analyses have shown that oligopeptides containing a pyroglutamic acid residue can preferentially adopt a β-turn conformation in solution. nih.gov The trans-pyrrolidine-3,4-dicarboxamide scaffold, derived from similar principles, has also been validated as an effective β-turn mimetic template. nih.gov

Development of Dipeptide-Type Protease Inhibitors

Proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous physiological and pathological processes. ku.edu Developing inhibitors for specific proteases is a major goal in drug discovery. ku.eduwikipedia.org this compound and related pyroglutamic acid derivatives serve as valuable starting materials for creating dipeptide-type protease inhibitors. researchgate.net The pyroglutamate structure can act as a peptidomimetic, replacing a natural amino acid residue to confer specific properties to the inhibitor.

For instance, the pyroglutamate moiety can be incorporated into pseudosymmetric dipeptide isosteres designed to fit into the active site of proteases like HIV-1 protease. nih.gov The design of these inhibitors often involves replacing a scissile amide bond with a non-hydrolyzable mimic, such as a hydroxyethylene group. wikipedia.org The pyroglutamate structure can serve as a constrained P2 or P2' ligand, interacting with the S2 or S2' pockets of the enzyme's active site. nih.gov The discovery of a dipeptide-like series of inhibitors for the SARS-CoV 3CL protease, optimized using a multi-component Ugi reaction, highlights the utility of such building blocks in rapidly exploring structure-activity relationships. nih.gov The inherent properties of pyroglutamate, such as increased hydrophobicity and resistance to aminopeptidases, can enhance the stability and efficacy of the resulting inhibitor. nih.gov

Synthesis of SARS-CoV 3CL Protease Inhibitors

The 3C-like protease (3CLpro) of SARS-CoV is a cysteine protease essential for the virus's life cycle, making it a prime target for antiviral drug development. The design of inhibitors often involves mimicking the natural peptide substrates of the enzyme. The pyroglutamic acid scaffold, a core feature of this compound, has been incorporated into the design of peptidomimetic inhibitors of SARS-CoV 3CLpro.

In the synthesis of these inhibitors, the cyclic lactam of the pyroglutamic acid derivative serves as a key structural element. This ring system can provide a rigid framework that helps to correctly orient the pharmacophoric groups within the active site of the enzyme. While specific literature detailing the direct use of this compound in the synthesis of SARS-CoV 3CL protease inhibitors is not abundant, the general strategy involves using pyroglutamic acid derivatives to construct the P1 or other positions of the peptidomimetic inhibitor. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be later deprotected or modified.

Structure-Activity Relationship Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. In the context of SARS-CoV 3CL protease inhibitors, the pyroglutamic acid moiety has been shown to be a key determinant of inhibitory activity.

Key findings from SAR studies on related peptidomimetic inhibitors highlight the importance of the following structural features:

The γ-lactam unit: The cyclic lactam at the S1-position of the inhibitor is critical for establishing hydrogen bonding interactions within the enzyme's active site. nih.gov

Stereochemistry: The stereochemistry of the pyroglutamic acid derivative is crucial for ensuring a proper fit within the chiral environment of the enzyme's active site.

Substituents on the lactam ring: Modifications at other positions of the pyroglutamic acid ring can influence the inhibitor's binding affinity and selectivity.

Docking studies of peptidomimetic inhibitors containing a γ-lactam unit have helped to elucidate the binding interactions with the SARS-CoV 3CL protease. nih.gov These studies have guided the design of more potent inhibitors by optimizing the interactions between the inhibitor and the key amino acid residues in the active site.

Role in the Synthesis of Prodrugs for Enhanced Pharmaceutical Efficacy

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The use of a tert-butyl ester group, as seen in this compound, is a common strategy in prodrug design to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.

Tert-Butyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides

Recent research has focused on the development of L-γ-methyleneglutamic acid amides as potential anticancer agents. nih.govolemiss.educhemrxiv.org To enhance their therapeutic potential, tert-butyl ester prodrugs of these amides have been synthesized and evaluated. nih.govolemiss.educhemrxiv.org The synthesis involves coupling the L-γ-methyleneglutamic acid amide with a tert-butyl ester-containing moiety, which can be derived from starting materials like this compound.

These prodrugs were designed to be converted to the active L-γ-methyleneglutamic acid amides within the body. The evaluation of these compounds was carried out on various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. nih.govolemiss.educhemrxiv.org

Strategies for Modulating Biological Activity through Ester Derivatives

The use of ester derivatives, such as the tert-butyl ester, is a key strategy for modulating the biological activity of a parent compound. The rationale behind this approach is that the ester group can mask a polar carboxylic acid, thereby increasing the lipophilicity of the molecule and potentially enhancing its ability to cross cell membranes.

Biological and Biomedical Research Applications of Tert Butyl 5 Oxopyrrolidine 2 Carboxylate

Biochemical Reagent in Life Science Research

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is widely utilized as a biochemical reagent in life science research. medchemexpress.com It primarily serves as a versatile chiral intermediate for the synthesis of more complex organic and biological compounds. medchemexpress.comresearchgate.net Its structural framework, containing a protected carboxylic acid and a lactam ring, makes it an ideal precursor for creating a variety of modified amino acids and peptidomimetics.

Researchers employ this compound as a foundational element in multi-step synthetic pathways. For instance, it is the starting material for producing L-γ-methyleneglutamic acid amides, which are investigated for their biological activities. nih.gov The synthesis begins with the esterification of L-pyroglutamic acid with tert-butyl acetate (B1210297) to yield tert-butyl 5-oxopyrrolidine-2-carboxylate, which is then further modified. nih.gov This role as a fundamental precursor allows for the systematic development of novel molecules with specific biological targets in mind, making it a valuable tool in the chemical biology arsenal. researchgate.netbldpharm.com

Investigations into Glutaminolysis Inhibition in Cancer Biology

A significant area of research involving this compound is the development of inhibitors for glutaminolysis, a metabolic pathway crucial for the survival and proliferation of many cancer cells. nih.govresearchgate.net

This compound is a key starting material in the design of amino acid analogues that function as metabolic inhibitors. nih.govnih.gov Cancer cells often exhibit a dependency on the amino acid glutamine, which they metabolize through glutaminolysis to support their rapid growth and proliferation. nih.govresearchgate.netnih.gov This dependency makes glutaminase (B10826351), the first enzyme in this pathway, an attractive target for anticancer therapies. researchgate.netnih.gov

The compound is used to synthesize molecules that mimic glutamine or its metabolites, thereby acting as competitive or allosteric inhibitors of glutamine transporters or glutaminase itself. nih.gov A notable example is the synthesis of L-γ-methyleneglutamic acid amide prodrugs, which are designed to target glutamine metabolism in tumor cells. nih.gov The synthesis of these analogues leverages the chiral scaffold of this compound to create structurally precise inhibitors. nih.govresearchgate.net

Derivatives synthesized from the 5-oxopyrrolidine scaffold have been evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.commdpi.com While the parent compound, this compound, is an intermediate, the final products of its synthetic pathways have shown significant antiproliferative activity.

Studies on novel 5-oxopyrrolidine derivatives demonstrated potent activity against human lung adenocarcinoma (A549) cells. mdpi.com For example, a series of compounds (labeled 18-22 in the study) synthesized from a 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid precursor exerted the most potent anticancer effects on this cell line. mdpi.com Similarly, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, which share a related core structure, have been screened against multiple human cancer cell lines, with some showing a high selectivity index compared to the standard chemotherapy drug Cisplatin. mdpi.com These findings underscore the value of the 5-oxopyrrolidine core in generating compounds with potential as anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound Derivative | Cancer Cell Line | Activity Measurement | Result | Source |

| Compound 18 | A549 (Human Lung Adenocarcinoma) | Cell Viability | ~40% | mdpi.com |

| Compound 21 | A549 (Human Lung Adenocarcinoma) | Cell Viability | ~45% | mdpi.com |

| Compound 22 | A549 (Human Lung Adenocarcinoma) | Cell Viability | ~50% | mdpi.com |

| trans-4k | A549 (Human Lung Adenocarcinoma) | IC₅₀ | 1.8 µM | mdpi.com |

| trans-4k | HepG2 (Human Liver Cancer) | IC₅₀ | 3.3 µM | mdpi.com |

| trans-4k | HT-29 (Human Colon Cancer) | IC₅₀ | 2.5 µM | mdpi.com |

| trans-4k | PC3 (Human Prostate Cancer) | IC₅₀ | 4.3 µM | mdpi.com |

| Cisplatin | A549 (Human Lung Adenocarcinoma) | IC₅₀ | 5.9 µM | mdpi.com |

Following the synthesis and initial in vitro evaluation, promising compounds derived from the 5-oxopyrrolidine scaffold undergo further investigation into their pharmacokinetic (PK) properties and tissue distribution in animal models. These studies are critical for assessing how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Research in this area focuses on optimizing molecules to improve their metabolic stability and ensure they reach the target tissue in sufficient concentrations. nih.govnih.gov

For instance, pharmacokinetic studies of a novel compound, NY-2, were conducted in rats. nih.gov The results showed that compared to its parent compound ZLDI-8, NY-2 had significantly improved PK properties, including a higher maximum concentration (Cmax) and a longer half-life (t1/2), with clearance being only 22.2% of the parent compound. nih.gov Tissue distribution analysis revealed that at 5 minutes post-injection, the highest concentrations of NY-2 were found in the lung, followed by the liver, spleen, heart, and kidney, indicating rapid and wide distribution. nih.gov Such studies are essential for advancing a compound toward clinical development. nih.govnih.gov

Table 2: Tissue Distribution of Compound NY-2 in Rats (5 Minutes Post-Administration)

| Tissue | Concentration Order | Source |

| Lung | 1 | nih.gov |

| Liver | 2 | nih.gov |

| Spleen | 3 | nih.gov |

| Heart | 4 | nih.gov |

| Kidney | 5 | nih.gov |

| Intestines | 6 | nih.gov |

| Brain | 7 | nih.gov |

| Muscle | 8 | nih.gov |

Applications in Drug Discovery and Development Programs

The use of this compound extends broadly across drug discovery and development programs. medchemexpress.comnih.gov Its role as a chiral building block is critical for creating new chemical entities (NCEs) with therapeutic potential against a range of diseases. Beyond cancer, derivatives have been explored as inhibitors of other enzymes, such as calpains, which are implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov

The development of the calpain inhibitor Alicapistat (ABT-957), which is based on a 1-benzyl-5-oxopyrrolidine-2-carboxamide (B1395742) structure and advanced to Phase I clinical studies, highlights the successful application of this chemical scaffold in creating metabolically stable and selective drug candidates. nih.gov Furthermore, the pyrrolidinone core, for which this compound is a key precursor, is a recognized scaffold in medicinal chemistry for developing agents with anticancer and antimicrobial properties. mdpi.comnih.gov The consistent use of this compound to generate diverse and biologically active molecules solidifies its importance in modern drug discovery pipelines. nih.govnih.govresearchgate.net

Mechanistic Insights and Reaction Optimization in Syntheses Utilizing Tert Butyl 5 Oxopyrrolidine 2 Carboxylate

Catalytic Systems for Oxidation Reactions

While direct catalytic oxidation of the C-4 position of tert-butyl 5-oxopyrrolidine-2-carboxylate is not extensively documented, related transformations on pyroglutamate (B8496135) esters provide valuable insights into potential catalytic systems. The functionalization of the pyrrolidinone ring is a key strategy for introducing molecular diversity.

One relevant approach involves the enantioselective synthesis of pyroglutamic acid esters through the asymmetric conjugate addition of glycinates to α,β-unsaturated esters, catalyzed by a chiral pyridoxal (B1214274) derivative. This carbonyl catalysis strategy leads to the formation of various chiral pyroglutamic acid esters with high enantiomeric excess (81-97% ee) rsc.org. Although this is a synthetic route to the core structure rather than a direct oxidation, it highlights the use of organocatalysis to control stereochemistry in the formation of the pyroglutamate ring.

Furthermore, diastereoselective radical addition to α-methylene-γ-alkyl-γ-butyrolactams has been explored for the synthesis of chiral pyroglutamic acid derivatives nih.gov. This method demonstrates that the stereochemical outcome of additions to the lactam ring can be controlled, offering a pathway to functionalized pyroglutamates nih.gov. The choice of protecting group on the lactam nitrogen and the use of Lewis acids were found to influence the cis/trans selectivity of the radical addition nih.gov. These findings suggest that similar radical-based or metal-catalyzed C-H activation strategies could be developed for the direct oxidation of this compound, with the catalytic system playing a crucial role in controlling regioselectivity and stereoselectivity.

Hydrolytic Conditions for Protecting Group Removal

The tert-butyl ester of this compound serves as a robust protecting group for the carboxylic acid functionality. Its removal is a critical step in many synthetic sequences and requires conditions that are selective enough to avoid cleavage of other sensitive functional groups. While tert-butyl esters are generally stable to basic hydrolysis, they are labile to acidic conditions nih.gov.

Several methods have been developed for the efficient and selective cleavage of tert-butyl esters. A common approach involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, these harsh conditions can lead to undesired side reactions. Milder and more selective methods have therefore been sought.

One such method employs silica (B1680970) gel in refluxing toluene, which has been shown to effectively cleave tert-butyl esters in high yields researchgate.net. This procedure is advantageous due to its mildness and the ready availability of the reagent researchgate.net. Another selective method utilizes zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM). This Lewis acid-mediated approach allows for the chemoselective deprotection of tert-butyl esters in the presence of other acid-sensitive groups tandfonline.comresearchgate.net. The efficiency of this method can be influenced by the presence of other functional groups within the molecule researchgate.net.

The following table summarizes various conditions reported for the hydrolysis of tert-butyl esters, which are applicable to the deprotection of this compound.

| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Yield (%) | Reference(s) |

| Silica Gel | Toluene | Reflux | 0.5 - 7 h | High | researchgate.net |

| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 24 h | Good | tandfonline.comresearchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Varies | High | General |

| Hydrochloric Acid (HCl) | Dioxane/Water | Varies | Varies | High | General |

Suzuki Coupling Reactions in Pyroglutamide Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been widely applied in the synthesis of complex molecules, including functionalized pyroglutamates nih.govmit.eduresearchgate.net. This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate nih.gov.

In the context of pyroglutamate chemistry, Suzuki coupling can be employed to introduce aryl or heteroaryl substituents, significantly increasing the molecular diversity of the scaffold. For instance, a derivative of this compound bearing a leaving group (e.g., a bromide or triflate) at a specific position on the pyrrolidinone ring can be coupled with a variety of boronic acids.

The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst nih.gov. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions mit.edunih.govnih.govrsc.orgresearchgate.net.

A representative, albeit generalized, Suzuki coupling reaction involving a functionalized tert-butyl pyroglutamate derivative is depicted below, along with a table outlining typical reaction components.

Representative Reaction:

Aryl-Br + (HO)₂B-R' --[Pd Catalyst, Base, Solvent]--> Aryl-R'

Where Aryl-Br is a brominated derivative of this compound and R' is an aryl or heteroaryl group.

| Component | Example(s) | Role | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Active metal center for the catalytic cycle | mit.edunih.gov |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center and influences reactivity and selectivity | mit.edunih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the organoboron species for transmetalation | nih.govnih.gov |

| Solvent | Toluene, THF, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate | nih.gov |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the aryl/heteroaryl group to be coupled | nih.govmit.edu |

Investigation of Reaction Byproducts and Selectivity Control

In the synthesis and functionalization of this compound, the formation of byproducts and the control of selectivity are critical considerations for achieving high purity and yield of the desired product.

One notable side reaction in syntheses involving pyroglutamic acid derivatives is the formation of dimeric compounds, such as diketopiperazines nih.govresearchgate.net. This can occur, for example, during peptide coupling reactions where the pyroglutamyl moiety can cyclize with another amino acid residue nih.gov. The choice of coupling reagents and reaction conditions is therefore crucial to minimize such byproduct formation.

Controlling stereoselectivity, particularly diastereoselectivity, is another key aspect, especially during alkylation reactions at the C-4 position of the pyroglutamate ring. Studies have shown that the stereochemical outcome of such alkylations is highly dependent on the nature of the electrophile and the reaction conditions rsc.org. For instance, SN1-type electrophiles tend to favor the formation of the trans diastereomer, where the newly introduced alkyl group is on the opposite face of the ring to the ester group at C-2. Conversely, SN2-type electrophiles can lead to the thermodynamically less stable cis isomer as the major product rsc.org. The use of bulky proton sources to quench the enolate intermediate can further enhance the formation of the cis product rsc.org.

The diastereoselectivity of alkylation can also be influenced by the choice of base and the presence of additives. For example, in the alkylation of a pyroglutamate derivative with an indole-derived electrophile, high diastereoselectivity for the anti product was achieved by using a sufficient excess of HMPA as a co-solvent at low temperatures tandfonline.comresearchgate.nettandfonline.com.

Furthermore, in C-H functionalization reactions, controlling site selectivity is paramount. For related heterocyclic systems, the site of functionalization can be directed by the inherent electronic properties of the substrate or by the use of specific directing groups and catalyst systems nih.govduke.edunih.gov. While specific studies on the C-H functionalization of this compound are limited, principles from related systems suggest that catalyst and ligand choice would be critical in directing functionalization to a specific carbon atom on the pyrrolidinone ring, thereby avoiding mixtures of constitutional isomers researchgate.netnih.govnih.gov.

Conformational and Structural Analysis of Derivatives

X-ray Crystallographic Studies of Pyrrolidine (B122466) Ring Conformations

The five-membered pyrrolidine ring, a core component of tert-butyl 5-oxopyrrolidine-2-carboxylate, is not planar. It adopts puckered conformations to relieve steric strain. The two most common conformations are the "envelope" (E) and "twist" (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

While a crystal structure for the parent this compound is not publicly available, valuable conformational data can be derived from the X-ray crystal structure of a closely related derivative, glutamine t-butyl ester, when bound to the active site of human glutaminyl cyclase. nih.govpnas.org Analysis of the Protein Data Bank (PDB) entry 2AFM reveals the conformation of the pyroglutamate (B8496135) moiety, which is structurally analogous to the target compound.

In the enzyme's active site, the pyrrolidine ring of the tert-butyl pyroglutamate derivative adopts a specific conformation to fit within the binding pocket. The puckering of the ring can be described by the pseudorotation phase angle, which indicates the type and degree of puckering.

Table 1: Conformational Parameters of the Pyrrolidine Ring in a Tert-butyl Pyroglutamate Derivative

| Parameter | Value | Description |

| Ring Pucker | Envelope (E) | The Cγ atom is out of the plane formed by the N, Cα, Cβ, and Cδ atoms. |

| Puckering Amplitude (ν_max) | (Not explicitly calculated) | Describes the extent of out-of-plane deviation. |

| Torsion Angles | ||

| φ (phi) | (Not applicable) | Dihedral angle C'-N-Cα-C |

| ψ (psi) | (Not applicable) | Dihedral angle N-Cα-C-N' |

| ω (omega) | (Not applicable) | Dihedral angle Cα-C-N'-Cα' |

| χ1 (chi1) | (Not explicitly calculated) | Dihedral angle N-Cα-Cβ-Cγ |

| χ2 (chi2) | (Not explicitly calculated) | Dihedral angle Cα-Cβ-Cγ-Cδ |

Note: The specific torsion angles and puckering amplitude would require detailed crystallographic analysis software to calculate from the PDB data. The qualitative description is based on visual inspection and known pyrrolidine ring conformations.

The conformation observed in the enzyme-bound state is likely a low-energy conformation, stabilized by interactions with the surrounding amino acid residues. This provides a strong indication of the preferred geometry of this class of molecules.

Analysis of Hydrogen Bonding Networks in Crystalline States

Hydrogen bonds are critical in determining the packing of molecules in a crystal lattice. The this compound molecule possesses key functional groups capable of participating in hydrogen bonding: the amide N-H group as a donor and the amide and ester carbonyl oxygen atoms as acceptors.

In the crystalline state of derivatives, these groups are expected to form a network of intermolecular hydrogen bonds, influencing the material's physical properties. Analysis of the glutamine t-butyl ester bound to glutaminyl cyclase (PDB: 2AFM) provides a model for these interactions. nih.govpnas.org The ɣ-amide carbonyl group of the substrate is observed to form a hydrogen bond with a zinc-coordinated water molecule, while the ɣ-amide amino group is stabilized by hydrogen bonds to glutamine and aspartate residues of the enzyme. pnas.org

While this represents an enzyme-substrate interaction rather than a pure crystal lattice, the fundamental hydrogen bonding capabilities are the same. In a hypothetical crystal structure of this compound, one would anticipate strong N-H···O=C hydrogen bonds linking molecules together.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound Derivatives

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) |

| Amide N-H | Amide C=O | Intermolecular Hydrogen Bond | 2.8 - 3.1 |

| Amide N-H | Ester C=O | Intermolecular Hydrogen Bond | 2.9 - 3.2 |

| C-H (from pyrrolidine ring) | Carbonyl O | Weak C-H···O Hydrogen Bond | 3.0 - 3.5 |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Pyrrolidone Carboxylates

The development of efficient and stereoselective synthetic methods for producing pyrrolidone carboxylates is crucial for expanding their application in various scientific fields. While classical approaches often rely on the modification of pyroglutamic acid, recent research has focused on more innovative and atom-economical strategies.

Recent advancements have seen the rise of catalytic enantioselective methods for the synthesis of pyroglutamic acid esters. One notable approach involves a silver-catalyzed enantio- and diastereodivergent synthesis. This process utilizes the asymmetric conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization, to afford chiral pyroglutamic acid esters with multiple stereocenters. rsc.orgrsc.org By carefully selecting the ligand enantiomer and alkene geometry, all four possible stereoisomers of the product can be accessed with high selectivity. rsc.org

Another innovative strategy employs carbonyl catalysis for the direct asymmetric conjugate addition of glycinate (B8599266) to α,β-unsaturated esters. nih.govthieme-connect.com This method, utilizing a chiral pyridoxal (B1214274) catalyst, circumvents the need for protecting groups on the glycinate's amino group, a common requirement in traditional syntheses. thieme-connect.com The reaction proceeds with excellent enantioselectivity, although it can result in a mixture of cis and trans diastereomers. nih.gov

Furthermore, cyclopropenimine-catalyzed Michael addition of amino ester imines has emerged as a powerful tool for the enantioselective synthesis of α-substituted glutamates and their corresponding pyroglutamates. beilstein-journals.org This protocol has demonstrated broad substrate scope and high enantioselectivities, offering a more general and efficient route to these valuable compounds compared to previous methods. beilstein-journals.org

Table 1: Comparison of Novel Synthetic Routes for Pyrrolidone Carboxylates

| Synthetic Method | Catalyst | Key Features | Reference(s) |

| Silver-Catalyzed Asymmetric Conjugate Addition | Silver-based catalyst with chiral ligands | Enantio- and diastereodivergent, provides access to all four stereoisomers. | rsc.orgrsc.org |

| Carbonyl-Catalyzed Asymmetric Conjugate Addition | Chiral pyridoxal catalyst | Protecting-group-free, direct α-functionalization of glycinate. | nih.govthieme-connect.com |

| Cyclopropenimine-Catalyzed Michael Addition | Chiral cyclopropenimine | High enantioselectivity, broad substrate scope for α-substituted derivatives. | beilstein-journals.org |

Design of New Bioactive Molecules Incorporating the Tert-butyl 5-oxopyrrolidine-2-carboxylate Scaffold

The rigid, non-planar structure of the pyrrolidine (B122466) ring, a phenomenon known as "pseudorotation," allows for a more thorough exploration of three-dimensional pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov This inherent three-dimensionality, coupled with the presence of multiple stereogenic centers, makes the pyrrolidone scaffold, and by extension this compound, a highly desirable component in the design of new bioactive molecules. nih.govresearchgate.net

The pyrrolidone core is a key feature in a number of marketed drugs and is known to be a versatile scaffold for designing agents with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgresearchgate.net The tert-butyl ester group in this compound serves as a lipophilic moiety that can enhance cell membrane permeability, while the lactam and carboxylate functionalities provide sites for further chemical modification and interaction with biological targets.

A recent study detailed the design and solid-phase synthesis of a library of dipeptide derivatives containing the (S)-5-oxo-pyrrolidine-2-carboxylic acid moiety. researchgate.netbohrium.com These novel compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. bohrium.com Several of the synthesized dipeptide conjugates exhibited promising activity, particularly against E. coli. bohrium.com Molecular docking studies suggested that these compounds interact favorably with key bacterial enzymes such as DNA gyrase B and lanosterol-14 alpha-demethylase, providing a rationale for their observed antimicrobial effects. researchgate.net

In another study, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine were synthesized and showed significant anticancer and antimicrobial activities. nih.govmdpi.com Specifically, compounds bearing 5-nitrothiophene substituents demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.gov These findings highlight the potential of the 5-oxopyrrolidine scaffold as a platform for the development of new therapeutics to combat challenging infectious diseases and cancer. nih.govmdpi.com

Advanced Applications in Targeted Drug Delivery Systems

The development of effective drug delivery systems is paramount for enhancing the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. Nanoparticle-based drug delivery has emerged as a promising strategy to achieve these goals. arvojournals.orgnih.gov The surface of these nanoparticles can be functionalized with specific ligands that recognize and bind to receptors overexpressed on target cells, thereby enabling site-specific drug delivery. arvojournals.orghoriba.com

The pyrrolidone scaffold, with its versatile chemical handles, presents an attractive platform for the surface modification of nanoparticles. The carboxylate group of this compound, once deprotected, can be readily conjugated to the surface of nanoparticles through amide bond formation or other bioconjugation techniques. This functionalization can serve multiple purposes.

Firstly, the pyrrolidone moiety can act as a targeting ligand itself, as pyrrolidone-containing molecules have been shown to interact with various biological targets. frontiersin.org Secondly, it can serve as a linker to attach other targeting moieties, such as antibodies or peptides, to the nanoparticle surface. The inherent biocompatibility of the pyrrolidone structure, being a derivative of an amino acid, is an added advantage in this context. pharmablock.com

The incorporation of the this compound scaffold into drug-eluting nanoparticles could lead to enhanced drug loading capacity and controlled release kinetics. nih.gov For instance, the lipophilic tert-butyl group might improve the encapsulation of hydrophobic drugs within the nanoparticle core. The development of such "smart" nanoparticles, functionalized with pyrrolidone derivatives, holds significant promise for the future of targeted cancer therapy, treatment of infectious diseases, and other biomedical applications. researchgate.net

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing valuable insights into the structure, reactivity, and properties of molecules. nih.govacs.org For a conformationally flexible molecule like this compound, computational methods are particularly useful for understanding its preferred three-dimensional structure and how this influences its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and geometry of molecules. nih.govacs.org DFT calculations have been employed to investigate the conformational preferences of the pyrrolidine ring, revealing the subtle interplay of steric and electronic effects that govern its puckering. acs.org Such studies can predict the most stable conformers of this compound and provide a basis for understanding its interactions with biological macromolecules.

Beyond conformational analysis, computational methods can also predict the reactivity of this compound. For example, the mechanism of pyroglutamate (B8496135) formation from glutamic acid has been investigated using computational analysis, revealing the role of water molecules in catalyzing the cyclization and dehydration steps. researchgate.net Similar computational approaches can be applied to understand the reactivity of the lactam ring and the ester group in this compound, guiding the design of synthetic transformations and predicting potential metabolic pathways.

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives behave in different environments, such as in solution or when bound to a protein. mdpi.com These simulations can reveal key intermolecular interactions and help to rationalize the structure-activity relationships of bioactive molecules incorporating this scaffold. By combining DFT and MD simulations, researchers can build accurate models that predict the properties and behavior of new molecules, thereby accelerating the discovery and development of novel compounds with desired functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-oxopyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves the oxidation of tert-butyl pyrrolidine derivatives. For example, tert-butyl 2-methylpyrrolidine-2-carboxylate can be oxidized at the 5-position using potassium permanganate or chromium trioxide in dichloromethane under reflux . The choice of oxidizing agent affects reaction efficiency: potassium permanganate is milder but slower, while chromium trioxide offers faster kinetics but requires stringent temperature control to avoid over-oxidation. Solvent polarity and reaction time are critical for achieving >80% yield .

Q. How does the tert-butyl ester group influence the compound’s reactivity in subsequent transformations?

- Methodological Answer : The tert-butyl ester acts as a steric protecting group, stabilizing the pyrrolidine ring during reactions. For instance, in peptide synthesis, it prevents unwanted nucleophilic attack at the carbonyl carbon, enabling selective functionalization of the lactam nitrogen or ketone group. Its bulkiness also reduces side reactions in substitution processes, as observed in the synthesis of enzyme inhibitors .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography using silica gel with gradients of ethyl acetate/hexane (0–100%) is effective for removing unreacted starting materials and byproducts. Recrystallization from dichloromethane/hexane mixtures improves purity (>95%), as confirmed by LC-MS and NMR .

Advanced Research Questions

Q. How can stereochemical challenges in derivatizing this compound be addressed?

- Methodological Answer : The compound’s stereochemistry is sensitive to reaction conditions. For enantioselective reductions of the ketone group, chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents yield diastereomeric alcohols with >90% ee. Computational modeling (DFT) helps predict steric interactions, guiding solvent selection (e.g., THF vs. DCM) to minimize racemization .

Q. What analytical methods resolve contradictory data on the compound’s enzyme inhibition mechanisms?

- Methodological Answer : Discrepancies in IC50 values across studies often arise from assay conditions. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide direct binding affinity measurements, distinguishing competitive vs. allosteric inhibition. For example, SPR confirmed nM-level binding to trypsin-like proteases, contradicting earlier fluorometric assays that overestimated inhibition due to fluorescence quenching artifacts .

Q. How does the compound’s stability under acidic or basic conditions impact its utility in multi-step syntheses?

- Methodological Answer : The tert-butyl ester is labile in strong acids (e.g., TFA) but stable in mild bases. In a case study, exposure to pH >10 during amide coupling led to partial ester hydrolysis (15% degradation over 24 hours), necessitating pH-controlled reaction environments (<pH 8) for optimal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.